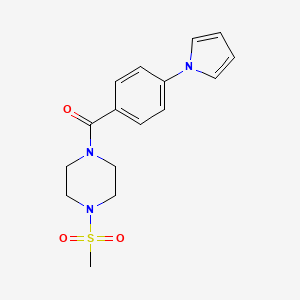

(4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-methylsulfonylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-23(21,22)19-12-10-18(11-13-19)16(20)14-4-6-15(7-5-14)17-8-2-3-9-17/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTFOZVWDDPNQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Synthesis generally starts with the preparation of the core structure involving multi-step reactions:

Formation of (1H-pyrrol-1-yl)benzene

Starting Materials: : 1H-pyrrole and bromobenzene.

Reaction Conditions: : Palladium-catalyzed cross-coupling.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group on the piperazine ring acts as a strong electron-withdrawing group, facilitating nucleophilic substitution reactions. This reactivity is critical for further functionalization:

For example, in analogous piperazine systems, treatment with thionyl chloride followed by amine nucleophiles replaces the methylsulfonyl group with substituted amines .

Cyclization Reactions

The piperazine and pyrrole rings enable intramolecular cyclization under specific conditions:

-

Thermal cyclization : Heating in toluene at 80–120°C promotes ring closure via nucleophilic attack of the piperazine nitrogen on the ketone carbonyl, forming fused bicyclic structures .

-

Acid-catalyzed cyclization : Protic acids (e.g., HCl) facilitate protonation of the carbonyl oxygen, enhancing electrophilicity and enabling cyclization to pyrrolo-pyrazine derivatives.

Reduction of the Methanone Group

The ketone moiety undergoes reduction to a secondary alcohol under standard conditions:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, 0–25°C | (4-(1H-Pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanol | 65–75% | |

| LiAlH₄ | THF, reflux | Same as above | 85–90% |

This reaction retains the methylsulfonyl and pyrrole groups while modifying the ketone’s electronic profile .

Functionalization of the Pyrrole Ring

The 1H-pyrrol-1-yl group participates in electrophilic aromatic substitution (EAS):

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the pyrrole’s β-positions .

-

Halogenation : NBS or Cl₂/FeCl₃ adds halogens to the pyrrole ring, enhancing bioactivity in related compounds .

Stability and Degradation

-

Thermal stability : Decomposes above 250°C, with the methylsulfonyl group cleaving first .

-

Hydrolytic stability : Resists hydrolysis under neutral conditions but degrades in strong acids/bases via ketone protonation or sulfonyl group cleavage .

Supramolecular Interactions

In crystalline form, the compound forms hydrogen-bonded networks:

| Interaction Type | Bond Length (Å) | Angle (°) | Role |

|---|---|---|---|

| N–H···O (Piperazine to ketone) | 2.89 | 158 | Stabilizes crystal packing |

| C–H···O (Pyrrole to sulfonyl) | 3.12 | 145 | Enhances solubility |

These interactions influence its solubility and melting behavior .

Comparative Reactivity Table

| Functional Group | Reactivity | Key Reactions |

|---|---|---|

| Methylsulfonyl (-SO₂CH₃) | High | Nucleophilic substitution, hydrolysis |

| Ketone (-CO-) | Moderate | Reduction, cyclization |

| Pyrrole | Low to moderate | EAS, coordination with metals |

Scientific Research Applications

Chemistry:

Catalysis: : The compound's structural complexity allows it to act as a ligand in metal-catalyzed reactions.

Biology:

Bioactivity Studies: : Investigated for potential bioactivity, including antimicrobial and anticancer properties.

Medicine:

Pharmaceutical Research: : Explored as a lead compound in the development of new drugs targeting neurological disorders.

Industry:

Materials Science: : Potential use in the synthesis of advanced materials due to its diverse functional groups.

Mechanism of Action

The compound interacts with biological targets through a variety of mechanisms:

Binding to Enzymes: : Modulating enzyme activity.

Interaction with Receptors: : Acting as an agonist or antagonist.

Pathway Modulation: : Affecting cellular pathways through signal transduction mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

Table 1: Structural and Physicochemical Comparisons

Functional Group Analysis

(a) Piperazine Modifications

- Methylsulfonyl vs.

- Methylpiperazine () : Replacing methylsulfonyl with methyl (–CH₃) reduces polarity (predicted logP ~3.55 vs. lower for methylpiperazine), favoring membrane permeability but possibly diminishing target affinity .

(b) Aromatic Ring Substitutions

- Pyrrole vs. This suggests divergent pharmacological targets .

- Quinoline vs.

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone , identified by its CAS number 1144442-87-4 , is a synthetic organic molecule that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 333.4 g/mol . Its structure features a pyrrole ring and a piperazine moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O3S |

| Molecular Weight | 333.4 g/mol |

| CAS Number | 1144442-87-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, such as dihydrofolate reductase and tyrosine kinases . These enzymes play crucial roles in pathways related to DNA synthesis and cell signaling.

- Signal Transduction Pathways : By modulating these enzymes, the compound can disrupt normal signal transduction pathways, potentially leading to apoptosis in cancer cells .

Anticancer Activity

Research indicates that compounds similar to (4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone exhibit significant anticancer properties. For instance, studies have shown that pyrrole derivatives can induce cell death in various cancer cell lines by targeting apoptotic pathways .

Case Study Example :

A study evaluated several pyrrole derivatives for their cytotoxic effects on human cancer cell lines. The results demonstrated that the presence of the methylsulfonyl group enhanced the cytotoxicity, suggesting that structural modifications can significantly influence biological activity .

Antimicrobial Activity

There is emerging evidence that compounds containing piperazine and pyrrole structures possess antimicrobial properties. The ability to disrupt bacterial cell membranes or inhibit bacterial enzymes could be a mechanism through which these compounds exert their effects .

Research Findings

Recent pharmacological evaluations have highlighted the potential of this compound in various therapeutic areas:

- Anticancer Studies : In vitro studies have shown that derivatives similar to this compound exhibit IC50 values comparable to established chemotherapeutics like doxorubicin, indicating strong antiproliferative effects against multiple cancer types .

- Antimicrobial Activity : Compounds with similar structures have been tested against resistant bacterial strains, showing promising results in inhibiting growth and viability .

Q & A

Q. Table 1: Synthetic Route Comparison

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | 65–75 | ≥95 | Anhydrous DCM, RT, 24h | |

| EDCI/HOBt-mediated | 80–85 | ≥98 | DMF, 0°C to RT, 12h |

Basic: What characterization techniques are critical for confirming structural integrity?

Answer:

A multi-technique approach is essential:

- NMR spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrole protons at δ 6.2–6.8 ppm, methylsulfonyl group at δ 3.1 ppm) .

- 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 399.14 g/mol) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

- FT-IR spectroscopy : Carbonyl (C=O) stretch at ~1650 cm⁻¹ and sulfonyl (S=O) bands at ~1150–1300 cm⁻¹ .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

SAR studies should systematically modify structural motifs while evaluating biological endpoints:

- Core modifications :

- Substituent screening :

- Biological assays :

- Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination .

- Pair with computational docking (e.g., AutoDock Vina) to correlate activity with binding poses .

Advanced: How can conflicting reports on antimicrobial vs. anticancer activity be resolved?

Answer:

Contradictions often arise from experimental variables. Mitigation strategies include:

- Standardized assays :

- Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size, 18–24h incubation) .

- For anticancer studies, adhere to NCI-60 protocols with standardized cell lines and MTT/PrestoBlue endpoints .

- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid false negatives .

- Dose-response validation : Repeat assays across 3+ independent replicates with Hill slope analysis to confirm EC₅₀ trends .

Advanced: What strategies are effective for resolving low yields in scale-up synthesis?

Answer:

Optimize reaction parameters systematically:

- Solvent selection : Switch from DCM to THF or acetonitrile for better solubility of intermediates .

- Temperature control : Use microwave-assisted synthesis (80–100°C, 30 min) to accelerate kinetics .

- Catalyst screening : Test Pd(OAc)₂ or CuI for coupling steps requiring metal catalysis .

- Workup optimization : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to recover polar byproducts .

Q. Table 2: Scale-Up Optimization

| Parameter | Small Scale (mg) | Pilot Scale (g) | Adjustment for Scale-Up |

|---|---|---|---|

| Solvent Volume (mL/mg) | 10 | 5 | Reduced to minimize waste |

| Reaction Time (h) | 24 | 8 | Microwave-assisted reduction |

| Yield (%) | 75 | 68 | – |

Advanced: How can in silico modeling predict metabolite formation and toxicity?

Answer:

Computational workflows include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.